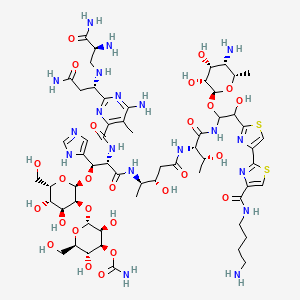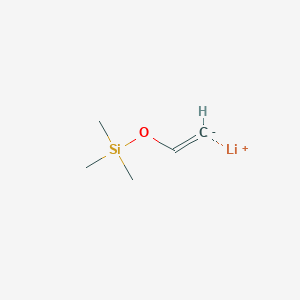![molecular formula C19H15N5O2 B14446559 Diazene, (3-nitrophenyl)[phenyl(phenylhydrazono)methyl]- CAS No. 78818-67-4](/img/structure/B14446559.png)
Diazene, (3-nitrophenyl)[phenyl(phenylhydrazono)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, (3-nitrophenyl)[phenyl(phenylhydrazono)methyl]- is an organic compound with the molecular formula C19H15N5O2. This compound is characterized by the presence of a diazene group, a nitrophenyl group, and a phenylhydrazono group. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (3-nitrophenyl)[phenyl(phenylhydrazono)methyl]- typically involves the reaction of 3-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with phenylhydrazine in the presence of an oxidizing agent to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Diazene, (3-nitrophenyl)[phenyl(phenylhydrazono)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and azo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Formation of nitroso and azo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Diazene, (3-nitrophenyl)[phenyl(phenylhydrazono)methyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Diazene, (3-nitrophenyl)[phenyl(phenylhydrazono)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes, contributing to its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: Similar in structure but lacks the nitrophenyl group.
Nitrobenzene: Contains a nitro group but lacks the diazene and phenylhydrazono groups.
Phenylhydrazine: Contains the hydrazine group but lacks the diazene and nitrophenyl groups.
Uniqueness
Diazene, (3-nitrophenyl)[phenyl(phenylhydrazono)methyl]- is unique due to the presence of both the diazene and nitrophenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
78818-67-4 |
|---|---|
Fórmula molecular |
C19H15N5O2 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
N'-(3-nitroanilino)-N-phenyliminobenzenecarboximidamide |
InChI |
InChI=1S/C19H15N5O2/c25-24(26)18-13-7-12-17(14-18)21-23-19(15-8-3-1-4-9-15)22-20-16-10-5-2-6-11-16/h1-14,21H |
Clave InChI |
DFNLSHMKMVGJCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NNC2=CC(=CC=C2)[N+](=O)[O-])N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


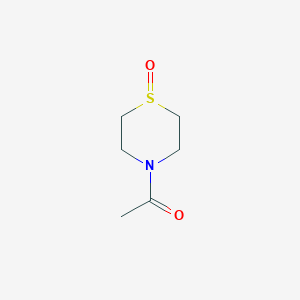
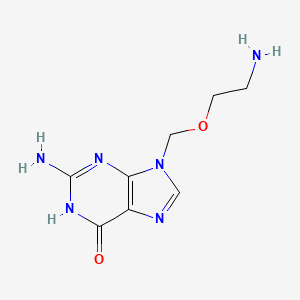
![Bis[(4-methoxyphenyl)methyl]ditellane](/img/structure/B14446487.png)
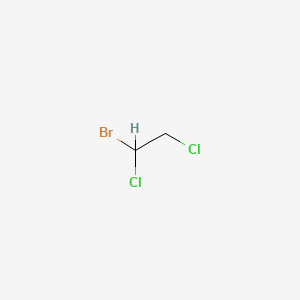
![10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one](/img/structure/B14446503.png)
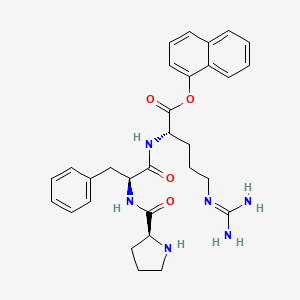
![3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene](/img/structure/B14446508.png)

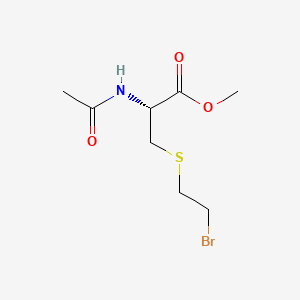
![Benzene, 1,1'-[1,2-bis(methylene)-1,2-ethanediyl]bis[4-fluoro-](/img/structure/B14446523.png)
